molecular formula C41H60O2 B12532810 4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol CAS No. 666854-88-2

4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol

Cat. No.: B12532810
CAS No.: 666854-88-2
M. Wt: 584.9 g/mol
InChI Key: WEPQCDNNDWEHHU-UHFFFAOYSA-N
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Description

4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features multiple cyclohexyl groups attached to a phenolic core, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol typically involves multi-step organic reactions. One common method includes the alkylation of a phenolic compound with cyclohexyl derivatives under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives.

Scientific Research Applications

4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(2,6-di-tert-butylphenol): Similar in structure but with tert-butyl groups instead of cyclohexyl groups.

    Bisphenol A (BPA): Another phenolic compound with different substituents.

Uniqueness

4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol is unique due to its multiple cyclohexyl groups, which impart distinct chemical and physical properties

Biological Activity

4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol, commonly referred to as Ionox, is a phenolic compound recognized for its antioxidant properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C29H40O2
  • Molecular Weight : 440.63 g/mol

Mechanisms of Biological Activity

The biological activity of Ionox primarily stems from its ability to scavenge free radicals and inhibit oxidative stress. The following mechanisms have been identified:

  • Antioxidant Activity : Ionox exhibits significant antioxidant properties by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : Studies have shown that Ionox can inhibit enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes.

1. Antioxidant Properties

Research indicates that Ionox effectively reduces oxidative stress in various biological systems. A study demonstrated that it significantly decreased malondialdehyde (MDA) levels in rat liver tissues exposed to oxidative stress, indicating a protective effect against lipid peroxidation.

2. Anti-inflammatory Effects

In vitro studies have shown that Ionox can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Activity

Ionox has been tested against various bacterial strains, showing inhibition of growth in both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.

Case Study 1: Antioxidant Efficacy in Animal Models

A study involving rats subjected to induced oxidative stress revealed that administration of Ionox significantly reduced oxidative markers and improved liver function parameters compared to control groups.

ParameterControl GroupIonox Treated Group
MDA Levels (nmol/g tissue)12.5 ± 0.86.3 ± 0.5
Liver Enzymes (ALT)45 ± 325 ± 2

Case Study 2: Anti-inflammatory Action in Cell Cultures

In an experiment with RAW 264.7 macrophages, Ionox treatment resulted in a dose-dependent decrease in TNF-alpha production.

Concentration (µM)TNF-alpha Production (pg/mL)
0150 ± 10
10100 ± 5
5050 ± 3

Properties

CAS No.

666854-88-2

Molecular Formula

C41H60O2

Molecular Weight

584.9 g/mol

IUPAC Name

4-[[4-hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol

InChI

InChI=1S/C41H60O2/c1-38(17-9-5-10-18-38)32-26-30(27-33(36(32)42)39(2)19-11-6-12-20-39)25-31-28-34(40(3)21-13-7-14-22-40)37(43)35(29-31)41(4)23-15-8-16-24-41/h26-29,42-43H,5-25H2,1-4H3

InChI Key

WEPQCDNNDWEHHU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=CC(=CC(=C2O)C3(CCCCC3)C)CC4=CC(=C(C(=C4)C5(CCCCC5)C)O)C6(CCCCC6)C

Origin of Product

United States

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